![molecular formula C24H18ClN3 B2512173 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-31-7](/img/structure/B2512173.png)
1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazoloquinoline family, which is known for its potential in creating fluorescent molecular sensors and biologically active molecules. The structure of this compound suggests that it may exhibit interesting photophysical properties and could be of interest in the development of new materials or pharmaceuticals.
Synthesis Analysis
The synthesis of pyrazoloquinolines, such as the compound , can be achieved through palladium-catalyzed intramolecular C–N bond formation starting from 4-chloroquinoline-3-carbaldehyde hydrazones. This process also involves the concurrent fission of the hydrazine N–N bond. The reaction conditions, particularly the temperature, can influence the ratio of the products, allowing for selective synthesis of the desired compound .
Molecular Structure Analysis
While the specific molecular structure of 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline is not detailed in the provided papers, related compounds exhibit peripheral delocalization in the heteroaromatic portion of the fused ring system. This delocalization can affect the compound's electronic properties and reactivity. Isomeric molecules in this family have been observed to form hydrogen-bonded dimers or π-stacked chains, which could be relevant to the compound's behavior in solid-state or crystalline forms .
Chemical Reactions Analysis
The pyrazoloquinoline core can undergo various chemical reactions, including sulfenylation and benzannulation strategies, to produce highly substituted derivatives. These reactions can be catalyzed by iodine and ascorbic acid, and the functional group tolerance of the pyrazole core allows for a wide range of substitutions, which can significantly alter the bioactivity of the molecules. Control studies, including trapping reactions and reactions with different reagents, help to elucidate the reaction mechanisms and optimize the synthesis of desired derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline are not explicitly discussed in the provided papers. However, based on the properties of similar compounds, it can be inferred that the compound may exhibit fluorescence and the ability to form complexes with metal ions, which could be useful in sensor applications. The presence of a chlorophenyl group may also influence the compound's reactivity and interaction with other molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline derivatives have been synthesized and explored for various biological activities. For instance, a study by Deady et al. (2003) demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed potent cytotoxicity against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds exhibiting IC(50) values less than 10 nM (Deady et al., 2003).
Photophysical Properties and Molecular Logic Switches
The photophysical properties of pyrazolo[4,3-c]quinoline derivatives have been extensively studied, highlighting their potential in the development of molecular logic switches. Research by Uchacz et al. (2016) on amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline revealed significant solvatochromism, acidochromism, and solid-state fluorescence, suggesting their application in molecular electronics and sensor technology (Uchacz et al., 2016).
Nucleophilic Aromatic Substitution
The compound's chemistry includes nucleophilic aromatic substitution reactions. Pawlas et al. (2002) synthesized 3-chloropyrazolo[3,4-c]quinoline derivatives through acid-induced nucleophilic aromatic substitution, indicating a versatile reactivity that can be harnessed in synthetic organic chemistry (Pawlas et al., 2002).
Quantum Chemical Simulations
Quantum chemical simulations have been conducted to understand the electronic and structural properties of pyrazolo[4,3-c]quinoline derivatives. Koścień et al. (2003) performed PM3 and AM1 method simulations on these derivatives, revealing insights into their absorption spectra and potential applications in materials science (Koścień et al., 2003).
Corrosion Inhibition
Pyrazolo[4,3-c]quinoline derivatives have also been evaluated as corrosion inhibitors. Saraswat and Yadav (2020) investigated the corrosion inhibition behavior of quinoxaline derivatives for mild steel in acidic medium, showing high efficiency, which underscores the compound's potential in industrial applications (Saraswat & Yadav, 2020).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3/c1-15-7-8-17(13-16(15)2)23-21-14-26-22-6-4-3-5-20(22)24(21)28(27-23)19-11-9-18(25)10-12-19/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYXIOIDTKHLJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

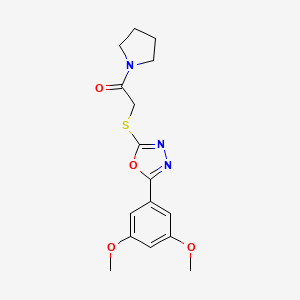
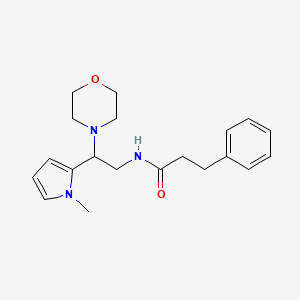
![2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2512094.png)
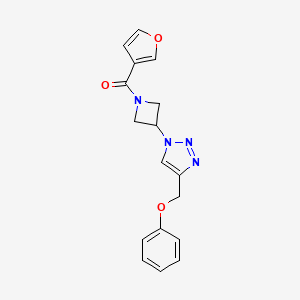
![1-(2,5-Dimethylfuran-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol](/img/structure/B2512097.png)
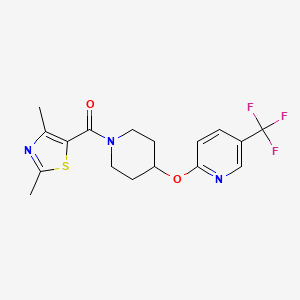

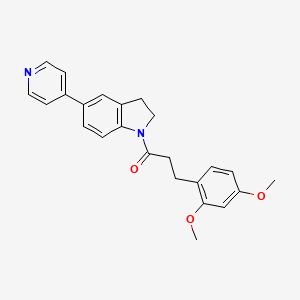
![5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether](/img/structure/B2512105.png)
![2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2512107.png)
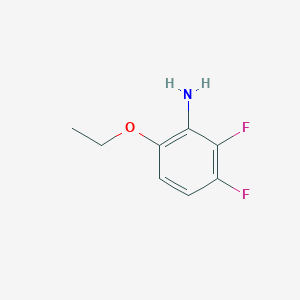
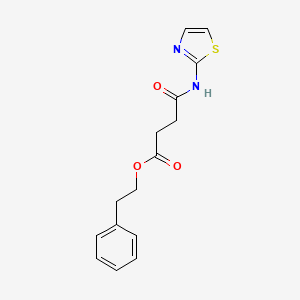
![[(2R,5R)-5-Ethyloxolan-2-yl]methanamine](/img/structure/B2512113.png)